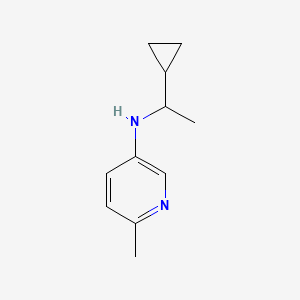

N-(1-cyclopropylethyl)-6-methylpyridin-3-amine

Description

N-(1-cyclopropylethyl)-6-methylpyridin-3-amine is a pyridin-3-amine derivative characterized by a 6-methyl substituent on the pyridine ring and a 1-cyclopropylethyl group attached to the amine nitrogen. Pyridin-3-amine scaffolds are widely studied for their applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their electronic and steric tunability . The cyclopropylethyl substituent introduces a strained three-membered ring, which may enhance metabolic stability and influence intermolecular interactions compared to linear or aromatic substituents .

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-6-methylpyridin-3-amine |

InChI |

InChI=1S/C11H16N2/c1-8-3-6-11(7-12-8)13-9(2)10-4-5-10/h3,6-7,9-10,13H,4-5H2,1-2H3 |

InChI Key |

VWYSCBQUAWEJKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)NC(C)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-6-methylpyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with a cyclopropyl-containing reagent. One common method is the nucleophilic substitution reaction where a cyclopropyl halide reacts with 6-methylpyridin-3-amine in the presence of a base. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and bases such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-6-methylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

N-(1-cyclopropylethyl)-6-methylpyridin-3-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The cyclopropyl and methyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(1-cyclopropylethyl)-6-methylpyridin-3-amine with structurally related pyridin-3-amine derivatives, focusing on substituent effects and inferred properties.

Table 1: Structural and Functional Comparison of Pyridin-3-amine Derivatives

Substituent Effects on Physicochemical Properties

- Cyclopropylethyl vs. However, bulky substituents may reduce solubility in polar solvents.

- Methyl vs. Methoxy/Chloro on Pyridine Ring : The 6-methyl group (electron-donating) increases the basicity of the amine nitrogen compared to electron-withdrawing groups like methoxy or chloro. This could enhance protonation in acidic environments, affecting bioavailability .

Crystallographic and Solid-State Behavior

The parent compound, 6-methylpyridin-3-amine, exhibits slight deviations of the methyl and amine groups from the pyridine plane (0.021 Å and 0.058 Å, respectively) and forms intermolecular N–H···N hydrogen bonds . The cyclopropylethyl substituent in the target compound may disrupt such hydrogen-bonding networks due to steric hindrance, leading to altered crystal packing or reduced melting points.

Coordination Chemistry Potential

Schiff base ligands like N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine form stable Co(II) and Cu(II) complexes . The target compound’s amine could act as a monodentate ligand, but the cyclopropylethyl group’s bulk may limit coordination efficiency compared to smaller or more flexible substituents.

Biological Activity

N-(1-cyclopropylethyl)-6-methylpyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C12H16N2

- Molecular Weight : 188.27 g/mol

- Structure : The compound features a pyridine ring substituted with a cyclopropylethyl group and a methyl group, contributing to its unique pharmacological profile.

Biological Activities

The biological activity of N-(1-cyclopropylethyl)-6-methylpyridin-3-amine has been investigated across various studies, revealing its potential as an anticancer and antimicrobial agent.

Anticancer Activity

- Mechanism of Action : The compound has been shown to inhibit specific pathways involved in cancer cell proliferation. For instance, it may interact with proteins involved in the Raf/MEK/ERK signaling pathway, which is crucial for cell growth and survival in various cancers such as acute myelogenous leukemia (AML) and melanoma .

-

Case Studies :

- A study indicated that N-(1-cyclopropylethyl)-6-methylpyridin-3-amine exhibited cytotoxic effects on several cancer cell lines, including those resistant to traditional therapies .

- In vivo studies demonstrated significant tumor reduction in mouse models treated with this compound compared to control groups .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of N-(1-cyclopropylethyl)-6-methylpyridin-3-amine. It has shown efficacy against various bacterial strains, suggesting its potential role as a novel antibiotic agent.

- Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

-

Research Findings :

- In vitro tests demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .

- Comparative studies indicated that it was more potent than several existing antibiotics against resistant strains .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Inhibition of Raf/MEK/ERK pathway | Significant tumor reduction in mouse models |

| Induces apoptosis in cancer cells | Effective against AML and melanoma cell lines | |

| Antimicrobial | Disruption of bacterial cell wall synthesis | Potent against Gram-positive and Gram-negative bacteria |

| Inhibition of metabolic pathways | More effective than standard antibiotics |

Future Directions

The ongoing research into N-(1-cyclopropylethyl)-6-methylpyridin-3-amine suggests several promising avenues:

- Combination Therapy : Investigating its use in combination with other anticancer agents could enhance therapeutic outcomes, particularly in multidrug-resistant cancers.

- Further Mechanistic Studies : Detailed studies are needed to elucidate the precise molecular targets and pathways affected by this compound, which will aid in optimizing its use in clinical settings.

- Clinical Trials : Given its promising preclinical results, advancing to clinical trials will be crucial for assessing safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.